molecular formula C10H15N B1265583 2-Butylaniline CAS No. 2696-85-7

2-Butylaniline

Cat. No. B1265583
CAS RN: 2696-85-7
M. Wt: 149.23 g/mol
InChI Key: HDVUPIFFKAHPJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butylaniline and its derivatives has been a focus of research to understand its utility in drug discovery and material science. A novel synthesis approach for 2-amino-5-tert-butylpyridine, a derivative of 4-tert-butylaniline, highlighted improved physicochemical properties for drug-like applications (Thomson, Reilly, & Sandham, 2011). Furthermore, research into the synthesis of functionalized 2-aminohydropyridines through domino reactions presents a valuable insight into the versatile applications of butylaniline derivatives (Jing Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Butylaniline derivatives is critical in understanding their reactivity and properties. An X-ray analysis of base-catalyzed oxygenation products of 2,6-di-t-butylanilines provides detailed insights into the molecular architecture and the effects of substituents on the compound's reactivity (Nishinaga et al., 1978).

Chemical Reactions and Properties

2-Butylaniline undergoes various chemical reactions that result in interesting compounds with unique properties. For instance, the oxidative Povarov reaction via sp³ C-H oxidation showcases the compound's capability to form complex structures like 2,4-diarylquinoline derivatives, suggesting its utility in synthetic organic chemistry (Jing Liu et al., 2015).

Physical Properties Analysis

The copolymerization of aniline and N-butylaniline leads to the formation of materials with notable electrical and physical properties, such as conductivity transitions and solubility in organic solvents. These properties are significant for applications in materials science, especially in the development of electrically conducting composites (Bergeron & Dao, 1991, 1992).

Chemical Properties Analysis

The chemical properties of 2-Butylaniline derivatives, such as their redox behavior, solubility, and stability, are essential for their application in various fields. Research into the transformation of electroinactive polymers derived from aniline derivatives into electroactive and functional polymers indicates the potential of 2-Butylaniline in creating materials with specific anion exchangeability and selective potential response (Yano, 1991).

Scientific Research Applications

Mutagenic Potential and Safety Assessment

  • In Vivo Micronucleus Test for Mutagenicity: Studies have assessed the mutagenic potential of N-butylaniline and similar compounds, which are utilized in dye and organic intermediates. The in vivo micronucleus test using mice indicated that while N-butylaniline did not induce micronuclei formation at lower doses, there was an association at the highest dose. This suggests a need for careful handling in industrial applications due to potential genetic effects (Kim et al., 2019).

Chemical Analysis and Sensor Development

  • Fluorescence Sensing of Chiral Amino Alcohols: The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from 3-tert-butylaniline, forms a fluorescent scandium complex. This complex is useful for the enantioselective sensing of chiral amino alcohols, demonstrating the potential of butylaniline derivatives in developing sensitive analytical tools (Liu et al., 2008).

Industrial Applications and Synthesis

  • Alkylation in Pharmaceutical and Pesticide Production: The compound 2-tert-butylaniline, a product of alkylation reactions involving aniline, finds application in the manufacturing of pharmaceuticals, pesticides, plastics, additives, and dyes. These processes underline the relevance of butylanilines in industrial synthesis and production (Yadav & Doshi, 2003).

Material Science and Polymer Research

  • Electropolymerization and Functional Polymers: Poly(N,N-di-n-butylaniline), derived from butylaniline, exhibits selective potential response to dissolved iodide ions, showcasing its application in material science and electrochemistry (Yano, 1991).
  • Conducting Copolymers: Copolymers of aniline and N-butylaniline, synthesized in perchloric acid, demonstrate good conductivity and solubility in organic solvents. This positions them as materials of interest in the development of new internal electrically conducting composites (Bergeron & Dao, 1991).

Safety And Hazards

2-Butylaniline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVUPIFFKAHPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181445
Record name o-Butyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylaniline

CAS RN

2696-85-7
Record name 2-Butylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2696-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Butyl-aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Butyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-butyl-aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
M Cui, S Ren, S Qin, Q Xue, H Zhao, L Wang - Corrosion Science, 2018 - Elsevier
Hexagonal boron nitride (h-BN), a structural analogue of graphene, is a better alternative for anticorrosive coatings because of its electrical insulation properties. In this work, few-layer h-…
Number of citations: 151 www.sciencedirect.com
R Sikkar, P Martinson, SO Lawesson, H Fritz… - Acta Chem …, 1980 - actachemscand.org
… A solution of 1 a made from 0.03 mol of 2butylaniline was diluted with ioe-cold water to a total volume of 300 ml. This solution was split into three approximately equal parts and …
Number of citations: 14 actachemscand.org
R Bodalia, R Stern, C Batich… - Journal of Polymer …, 1993 - Wiley Online Library
… 2-Butylaniline ( la) was obtained easily by a distillation under reduced pressure ( 76-78'C/0.35 torr) in a higher yield. 'H-NMR in CDCl3 shows chemical shifts at d = 0.9 (t, 3H, CH3); 1.25 …
Number of citations: 40 onlinelibrary.wiley.com
C Chen, S Qiu, M Cui, S Qin, G Yan, H Zhao, L Wang… - Carbon, 2017 - Elsevier
… In present study, we demonstrated the utilization of poly(2-butylaniline) (P2BA) as noncovalent dispersant for preparation of graphene/epoxy anticorrosive coatings. P2BA possesses …
Number of citations: 376 www.sciencedirect.com
K Bouzek, S Moravcová, Z Samec… - Journal of the …, 2003 - iopscience.iop.org
… of 2-butylaniline in HCl aqueous solution with ammonium peroxydisulfate. 2-Butylaniline and … The ammonium peroxydisulfate solution was added to the 2-butylaniline solution over a …
Number of citations: 28 iopscience.iop.org
M Cui, S Ren, S Qiu, H Zhao, L Wang, Q Xue - Surface and Coatings …, 2018 - Elsevier
… 2-Butylaniline (7.46 g) was first dissolved in HCl solution (1.0 M, 250 mL) at 0 C, and then ammonium persulfate (11.41 g) in HCl solution (1.0 M, 100 mL) was added in above solution. …
Number of citations: 40 www.sciencedirect.com
A Thakur, R Ganjoo, A Kumar - Surface Modified Carbon …, 2022 - ACS Publications
… ) used poly(2-butylaniline) (PBA) as a dispersant to improve the diffusion of MWCNTs in an epoxy matrix, using noncovalent functionalization to distribute the MWCNTs. MWCNTs …
Number of citations: 2 pubs.acs.org
T Jagusch, S Nerdinger, B Lehnemann, S Scherer… - …, 2020 - jglobal.jst.go.jp
… 2-Butylaniline About 2-Butylaniline … Search "2-Butylaniline" …
Number of citations: 2 jglobal.jst.go.jp
E Berdimurodov, I Eliboev, A Kholikov… - Corrosion Mitigation …, 2023 - books.google.com
… nitride nanohybrids and poly (2-butylaniline) as shown in Figure … nanohybrids and poly (2-butylaniline)-based nanocomposite … nanohybrids and poly (2-butylaniline) nanocomposite as a …
Number of citations: 0 books.google.com
G Stork, WN White - Journal of the American Chemical Society, 1956 - ACS Publications
Consideration of possible systems in which the Sn2'reaction might be expected to occur and which would allow one to demonstrate whetherthe displacing group enters cis or trans to …
Number of citations: 73 pubs.acs.org

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